molecular formula C12H22N2O B13021955 1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one

1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one

Cat. No.: B13021955
M. Wt: 210.32 g/mol
InChI Key: ASNLBQCBENOERA-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one is a bicyclic pyrrolidine derivative featuring a ketone-functionalized side chain. This compound has been explored in pharmaceutical research, particularly in the synthesis of bioactive molecules. For instance, Epizyme utilized it as an intermediate in the preparation of N-((1R,3S)-3-((3aS,6aS)-1-acetylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)cyclohexyl)-4-fluoro-7-methyl-1H-indole-2-carboxamide, achieving a 15% yield under optimized HPLC conditions .

The compound’s bicyclic pyrrolidine core contributes to conformational rigidity, which may enhance target binding specificity. The 3,3-dimethylbutan-1-one moiety likely improves lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-5-4-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1

InChI Key

ASNLBQCBENOERA-VHSXEESVSA-N

Isomeric SMILES

CC(C)(C)CC(=O)N1CC[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)(C)CC(=O)N1CCC2C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activity Reference
Target Compound 3,3-dimethylbutan-1-one side chain 239.34 (free base) Intermediate in kinase inhibitor synthesis
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) derivative (26) Benzo[d][1,2,3]triazole-5-carbonyl group 358.5 Synthetic precursor to bioactive amides
(3aR,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Methyl group at N1 126.2 pKa = 11.04; predicted boiling point = 161.5°C
Pyrrolo[3,4-c]pyrrol-1(2H)-one, hexahydro- (CAS 1820581-33-6) Ketone within bicyclic core 126.16 Predicted density: 1.131 g/cm³
1-[(3aR,6aS)-5-(2-cyclopropylpyridine-4-carbonyl) derivative (Autotaxin inhibitor) Cyclopropylpyridine and triazole substituents ~550 (estimated) IC₅₀ = 0.25 µM against Autotaxin

Functional Group Impact on Physicochemical Properties

  • Lipophilicity : The target compound’s 3,3-dimethylbutan-1-one group increases hydrophobicity compared to the benzo[d][1,2,3]triazole moiety in compound 26, which may reduce aqueous solubility but enhance membrane permeability .
  • Acid-Base Behavior : The methyl-substituted analog (CAS 1353644-77-5) has a predicted pKa of 11.04, suggesting higher basicity than the target compound, which lacks protonatable groups beyond the pyrrolidine nitrogen .
  • Stability : The tert-butyl carbamate in compound 26 (CAS 370880-16-3) enhances stability during synthesis, whereas the target compound’s ketone may confer susceptibility to nucleophilic attack .

Biological Activity

The compound 1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one , also referred to as HPPD , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3,3-dimethylbutan-1-one
  • CAS Number : 1808068-34-9
  • Molecular Formula : C₁₂H₂₂N₂O
  • Molecular Weight : 210.32 g/mol

Research indicates that HPPD may exert its biological effects through several mechanisms:

  • Modulation of Inflammatory Responses : Studies have shown that compounds structurally related to HPPD can modulate pro-inflammatory cytokines. For instance, in animal models, derivatives of similar structures significantly reduced levels of IL-1β and IL-6, which are crucial in inflammatory processes .
  • Interaction with Enzymatic Pathways : HPPD has been suggested to interact with enzymes involved in metabolic pathways, potentially influencing the metabolism of other compounds and affecting overall biological activity .

Pharmacological Studies

Several studies have investigated the pharmacological properties of HPPD and its analogs:

StudyFindings
Study 1 Investigated the anti-inflammatory effects in CIA (Collagen-Induced Arthritis) models, showing significant reductions in pro-inflammatory cytokines when treated with related compounds .
Study 2 Examined the metabolic pathways involving HPPD derivatives and their effects on immune response modulation, highlighting the potential for therapeutic applications in autoimmune diseases .

Case Studies

  • Case Study on Arthritis Treatment :
    • A study evaluated the efficacy of HPPD-related compounds in reducing symptoms of arthritis in murine models. Results indicated a marked decrease in inflammatory markers and improved joint function after treatment with specific derivatives.
    • The study concluded that these compounds could serve as a basis for developing new anti-inflammatory therapies.
  • Metabolic Profiling :
    • Another research effort focused on the metabolic profiling of HPPD in vivo. It was found that metabolites derived from HPPD exhibited significant biological activity, suggesting potential pathways for therapeutic interventions in metabolic disorders .

Safety and Toxicology

While preliminary studies suggest beneficial effects, comprehensive toxicological assessments are necessary to evaluate the safety profile of HPPD. Current data indicate low toxicity levels; however, further studies are required to confirm these findings across different biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.